2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290654
InChI: InChI=1S/C17H16BrN5OS/c1-11-9-13(18)7-8-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16290654

Molecular Formula: C17H16BrN5OS

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide -

Specification

Molecular Formula C17H16BrN5OS
Molecular Weight 418.3 g/mol
IUPAC Name 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide
Standard InChI InChI=1S/C17H16BrN5OS/c1-11-9-13(18)7-8-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Standard InChI Key QJVXYLNOOASUNO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide typically follows a multi-step protocol common to 1,2,4-triazole derivatives. As outlined in analogous compounds, the process begins with the cyclization of thiosemicarbazide precursors to form the triazole ring, followed by sulfanyl-acetamide functionalization. A representative route involves:

  • Triazole Formation: Condensation of phenylhydrazine with thiourea derivatives under basic conditions yields the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

  • Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol with chloroacetamide derivatives in the presence of a base (e.g., K2_2CO3_3) facilitates thioether bond formation.

  • Bromination and Methylation: Subsequent bromination at the para position of the phenyl ring and methylation at the ortho position finalize the structure.

Key challenges include optimizing reaction yields and minimizing byproducts during the sulfanyl coupling step, which often requires precise temperature control and inert atmospheres.

Structural Characterization

Spectroscopic and chromatographic methods confirm the compound’s identity and purity:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the acetamide methylene group (δ\delta 3.8–4.1 ppm), aromatic protons (δ\delta 7.2–7.8 ppm), and the triazole NH2_2 group (δ\delta 5.2 ppm).

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (C=O), 1250 cm1^{-1} (C-N), and 650 cm1^{-1} (C-S) validate functional groups.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 418.3 ([M+H]+^+), consistent with the molecular formula.

Table 1: Key Spectroscopic Data

TechniqueObserved SignalsAssignment
1H^1\text{H}-NMRδ\delta 3.8–4.1 (s, 2H)CH2_2 (acetamide)
δ\delta 7.2–7.8 (m, 9H)Aromatic protons
IR1650 cm1^{-1}Acetamide C=O stretch
ESI-MSm/z 418.3[M+H]+^+

Biological Activity and Mechanistic Insights

Anticancer Activity

Acetamide-containing triazoles demonstrate cytotoxicity via interference with DNA replication or protein synthesis. A structurally related compound, 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, inhibits MCF-7 breast cancer cells (IC50_{50}: 12 µM) by inducing apoptosis. Molecular docking studies suggest that the sulfanyl-acetamide moiety in the target compound may bind to tubulin or topoisomerase II, warranting further validation.

Table 2: Comparative Anticancer Activity of Triazole Analogs

CompoundCell LineIC50_{50} (µM)Mechanism
Target Compound (Predicted)MCF-7N/ATubulin binding
2-((4,5-Diphenyl-4H-triazol-3-yl)thio)...MCF-712Apoptosis induction
5-{((4-Phenyl-5-pyridin-4-yl-4H-triazol...A54918ROS generation

Enzyme Inhibition

The 1,2,4-triazole scaffold is a privileged structure in enzyme inhibitor design. Derivatives like N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibit α-glucosidase (IC50_{50}: 0.8 µM) and acetylcholinesterase (IC50_{50}: 1.2 µM), suggesting potential for treating diabetes and Alzheimer’s disease. The target compound’s amino group may facilitate hydrogen bonding with catalytic residues, though experimental confirmation is needed.

Pharmacological Considerations

ADMET Profiling

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models indicate moderate oral bioavailability (F: 45%) due to the compound’s molecular weight (>400 Da) and moderate lipophilicity (LogP: 2.8). Metabolism is anticipated to involve hepatic cytochrome P450-mediated oxidation of the phenyl rings, followed by glucuronidation. Toxicity risks include potential hepatotoxicity from brominated metabolites, necessitating in vivo safety studies.

Molecular Docking Insights

Docking simulations against SARS-CoV-2 main protease (3CLpro^\text{pro}) reveal a binding affinity of -8.2 kcal/mol, with the sulfanyl group forming a critical hydrogen bond with Gly143. While preliminary, these results align with studies on triazole-based antivirals like CHEMBL1229259, which inhibit viral proteases via similar interactions .

Table 3: Predicted Binding Affinities

Target ProteinBinding Affinity (kcal/mol)Key Interactions
SARS-CoV-2 3CLpro^\text{pro}-8.2H-bond with Gly143
Tubulin-7.9Hydrophobic packing

Future Research Directions

Structural Optimization

  • Halogen Substitution: Replacing bromine with fluorine may improve metabolic stability.

  • Heterocyclic Hybrids: Incorporating pyridine or piperazine rings could enhance solubility and target selectivity.

Therapeutic Exploration

  • Antiviral Studies: Given its predicted 3CLpro^\text{pro} inhibition, evaluating efficacy against coronaviruses is warranted .

  • Neuroprotective Potential: Testing acetylcholinesterase inhibition could unveil applications in neurodegenerative diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator